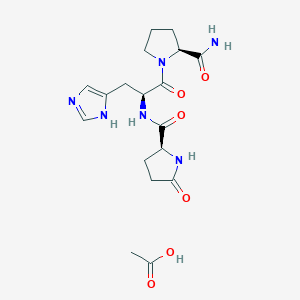![molecular formula C7H15ClS B1655721 1-[(2-Chloroethyl)sulfanyl]pentane CAS No. 41256-14-8](/img/structure/B1655721.png)
1-[(2-Chloroethyl)sulfanyl]pentane
Übersicht
Beschreibung
1-[(2-Chloroethyl)sulfanyl]pentane is an organosulfur compound with the molecular formula C7H15ClS. It is characterized by the presence of a chloroethyl group attached to a pentyl sulfanyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(2-Chloroethyl)sulfanyl]pentane can be synthesized through the reaction of 1-pentanethiol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods: The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Chloroethyl)sulfanyl]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions typically occur under mild conditions with the use of solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted ethyl sulfanyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones, which have different chemical and physical properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloroethyl)sulfanyl]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: It is used in studies related to the interaction of sulfur-containing compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]pentane involves its ability to undergo substitution and oxidation reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed from these reactions. For example, sulfoxides and sulfones derived from this compound may interact with enzymes or receptors in biological systems, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl) sulfide (Mustard Gas): A well-known sulfur mustard with similar structural features but significantly different applications and toxicity profiles.
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane: Another sulfur-containing compound with similar reactivity but different physical properties.
Uniqueness: Unlike mustard gas, which is primarily known for its toxic properties, 1-[(2-Chloroethyl)sulfanyl]pentane is explored for its utility in chemical synthesis and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-(2-chloroethylsulfanyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClS/c1-2-3-4-6-9-7-5-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNOYPOLUCHZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482845 | |
| Record name | 1-[(2-Chloroethyl)sulfanyl]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41256-14-8 | |
| Record name | 1-[(2-Chloroethyl)sulfanyl]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B1655639.png)
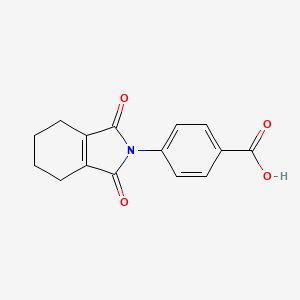
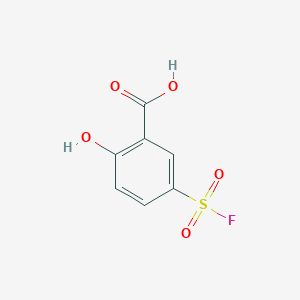
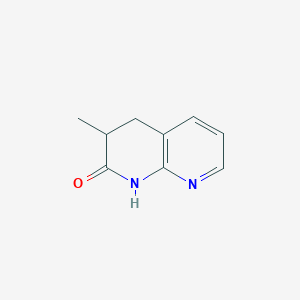

![N-Benzyl-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B1655649.png)
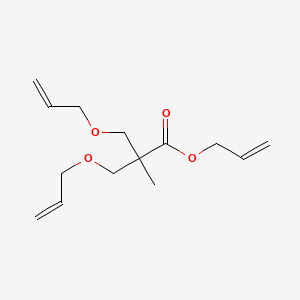

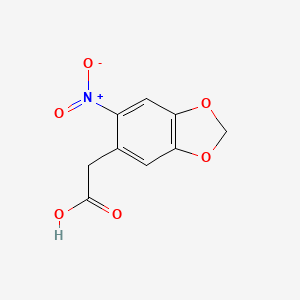

![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine](/img/structure/B1655655.png)
![2,6-Diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenol](/img/structure/B1655657.png)
